Bis(2-methyl-6-nitrophenyl)mercury
Description
Bis(2-methyl-6-nitrophenyl)mercury is an organomercury compound characterized by two 2-methyl-6-nitrophenyl groups bonded to a central mercury atom. The 2-methyl-6-nitrophenyl substituent introduces steric and electronic effects due to the methyl and nitro groups at the ortho and para positions, respectively.
Properties
CAS No. |
85051-59-8 |
|---|---|
Molecular Formula |
C14H12HgN2O4 |
Molecular Weight |
472.85 g/mol |
IUPAC Name |
bis(2-methyl-6-nitrophenyl)mercury |
InChI |
InChI=1S/2C7H6NO2.Hg/c2*1-6-3-2-4-7(5-6)8(9)10;/h2*2-4H,1H3; |
InChI Key |
AMWVKSLFSDIHQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])[Hg]C2=C(C=CC=C2[N+](=O)[O-])C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
Substituent Effects on Properties
- Electronic Effects: Nitro groups are strong electron-withdrawing groups, reducing electron density at the mercury center. This contrasts with amino groups in Bis(2-amino-5-nitrophenyl)mercury, which donate electrons, altering redox behavior .
- Stability : Chloro-substituted derivatives (e.g., Bis(3-chlorophenyl)mercury) exhibit greater thermal stability due to weaker C-Cl bond polarization compared to nitro-containing compounds .
Spectral Data Comparison
- Mass Spectrometry : The protonated molecule (m/z) for the 2-methyl-6-nitrophenyl group is 301 (Table 1, ). For this compound, the molecular ion peak would theoretically be ~601 (2×301 minus H₂O or other losses).
- NMR : Methyl groups in the ortho position would result in upfield shifts (~δ 2.5 ppm for CH₃), while nitro groups cause deshielding of adjacent protons (δ 8.0–8.5 ppm), as observed in related nitrophenyl compounds .
Preparation Methods
Fundamental Structural and Physicochemical Properties
The target compound, bis(2-methyl-6-nitrophenyl)mercury, possesses the molecular formula C₁₄H₁₂HgN₂O₄ and a theoretical molecular weight of 472.59 g/mol . Key physicochemical parameters derived from analogous systems are summarized below:
The methyl groups at the 2-position introduce steric hindrance compared to the parent bis(2-nitrophenyl)mercury, potentially reducing crystal lattice stability and altering solubility profiles. Nitro groups at the 6-position create strong electron-withdrawing effects, polarizing the Hg–C bonds and increasing susceptibility to nucleophilic attack at mercury.
Synthetic Methodologies for Diarylmercury Compounds
Ullmann-Type Coupling Reactions
Ullmann coupling between aryl halides and elemental mercury provides a historical route to diarylmercury species. For this compound, this would involve:
- Precursor Synthesis : Halogenation of 2-methyl-6-nitrobenzene to yield 1-bromo-2-methyl-3-nitrobenzene.
- Coupling Reaction :
$$ 2 \text{ Ar–X } + \text{ Hg } \xrightarrow{\text{Cu, Δ}} \text{ Ar–Hg–Ar } + 2 \text{ CuX } $$
Where Ar = 2-methyl-6-nitrophenyl, X = Br/I
Reaction conditions from analogous systems suggest temperatures of 150–200°C in polar aprotic solvents (DMF, DMSO) with copper powder catalysis. However, the nitro group’s oxidizing nature may necessitate inert atmosphere protection to prevent side reactions.
Challenges:
- Steric Hindrance : Methyl groups ortho to the halogen reduce coupling efficiency.
- Electronic Effects : Nitro groups deactivate the aryl ring, requiring prolonged reaction times.
Grignard Reagent Metathesis
Generation of bis(aryl)mercury compounds via Grignard intermediates follows:
$$ 2 \text{ Ar–Mg–X } + \text{ HgCl₂ } \rightarrow \text{ Ar–Hg–Ar } + 2 \text{ MgXCl } $$
For this compound:
- Grignard Preparation :
- Nitro groups typically incompatible with organomagnesium reagents due to redox reactions.
- Alternative: Protect nitro as an amine before metallation, followed by oxidation post-coupling.
Limitations:
Directed C–H Mercuriation
Modern approaches utilize directing groups to facilitate mercury insertion into aromatic C–H bonds. A hypothetical pathway for this compound involves:
- Substrate Design :
- Introduce a transient directing group (e.g., –CONHR) at the 4-position of 2-methylnitrobenzene.
- Mercuriation :
$$ \text{ Ar–H } + \text{ Hg(OAc)₂ } \xrightarrow{\text{Directing Group}} \text{ Ar–Hg–OAc } $$ - Symmetrization :
$$ 2 \text{ Ar–Hg–OAc } \xrightarrow{\text{Reduction}} \text{ Ar–Hg–Ar } $$
This method capitalizes on the nitro group’s meta-directing effects to position mercury at the desired carbon.
Comparative Analysis of Synthetic Routes
The directed mercuriation approach, though synthetically demanding, offers superior regiocontrol critical for installing substituents at the 2- and 6-positions simultaneously.
Spectroscopic Characterization
While experimental data for this compound remains unreported, predictions can be made from related compounds:
Q & A
What synthetic routes are recommended for preparing Bis(2-methyl-6-nitrophenyl)mercury, and how can its purity be validated?
Basic Research Question
this compound is typically synthesized via organomercury halide reactions, where aryl Grignard or lithium reagents react with mercury(II) salts. For example, reacting 2-methyl-6-nitrophenylmagnesium bromide with HgCl₂ under anhydrous conditions may yield the target compound. Post-synthesis, purity validation should include:
- Nuclear Magnetic Resonance (NMR) : Analyze H and C spectra to confirm aromatic proton environments and substituent positions .
- Elemental Analysis : Verify Hg content (theoretical vs. experimental) to assess stoichiometric integrity.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns .
How can researchers resolve contradictions in reported physicochemical properties of this compound?
Advanced Research Question
Discrepancies in data (e.g., melting points, solubility) often arise from impurities or methodological differences. To address this:
- Reproducibility Trials : Replicate synthesis and characterization under controlled conditions (e.g., inert atmosphere, standardized solvents).
- Comparative Spectroscopy : Use X-ray crystallography to resolve structural ambiguities and validate crystallinity .
- Meta-Analysis : Cross-reference peer-reviewed studies (avoiding non-authoritative sources like BenchChem) to identify consensus properties .
What experimental strategies are effective for studying the compound’s reactivity in cross-coupling reactions?
Advanced Research Question
The nitro and methyl groups influence electronic effects, making the compound a candidate for catalytic applications. Methodological approaches include:
- Kinetic Studies : Monitor reaction rates with palladium catalysts (e.g., Suzuki-Miyaura coupling) using UV-Vis spectroscopy to track aryl transfer efficiency .
- Computational Modeling : Employ density functional theory (DFT) to predict reactive sites and transition states, validated by experimental yields .
- Isolation of Intermediates : Use low-temperature NMR to capture transient species during transmetalation steps .
How can the neurotoxic potential of this compound be assessed in vitro?
Basic Research Question
Given mercury’s neurotoxicity, researchers should:
- Cell Viability Assays : Expose neuronal cell lines (e.g., SH-SY5Y) to the compound and measure apoptosis via flow cytometry or MTT assays .
- Enzyme Inhibition Studies : Test inhibition of acetylcholinesterase or glutathione peroxidase to assess oxidative stress pathways .
- Comparative Toxicology : Benchmark against known neurotoxicants like methylmercury, using LC-MS to quantify cellular mercury uptake .
What spectroscopic techniques are optimal for characterizing the electronic effects of substituents in this compound?
Basic Research Question
The nitro group’s electron-withdrawing nature and methyl’s steric effects can be analyzed via:
- UV-Vis Spectroscopy : Measure absorption shifts in varying solvents to assess solvatochromism and electronic transitions .
- Infrared (IR) Spectroscopy : Identify vibrational modes of the nitro group (e.g., asymmetric stretching at ~1520 cm) to evaluate resonance stabilization .
- Fluorescence Quenching : Study interactions with electron-rich aromatics (e.g., pyrene) to map charge-transfer complexes .
How can computational models predict the environmental persistence of this compound?
Advanced Research Question
To evaluate environmental fate:
- Quantum Mechanical Calculations : Simulate hydrolysis pathways using Gaussian or ORCA software to estimate half-lives in aquatic systems .
- QSAR Modeling : Corrogate structural descriptors (e.g., logP, polar surface area) with biodegradation data from analogous mercury compounds .
- Speciation Analysis : Use ICP-MS to detect Hg²⁺ release under varying pH and redox conditions, validating computational predictions .
What methodologies address challenges in quantifying trace amounts of this compound in complex matrices?
Advanced Research Question
For trace analysis in environmental or biological samples:
- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges to isolate the compound from interferents .
- Chromatographic Separation : Optimize HPLC conditions (e.g., C8 column, acetonitrile/water gradient) to resolve co-eluting peaks .
- Detection Limits : Enhance sensitivity via derivatization with dithizone, followed by spectrophotometric detection at 490 nm .
How do steric effects from the methyl group influence its coordination chemistry?
Advanced Research Question
The ortho-methyl group imposes steric hindrance, which can be studied via:
- X-ray Diffraction : Compare bond angles and distances in crystal structures of methyl-substituted vs. unsubstituted arylmercury compounds .
- NMR Titrations : Monitor chemical shift changes upon titration with Lewis bases (e.g., triphenylphosphine) to assess ligand accessibility .
- Reactivity Profiling : Test transmetalation efficiency with bulkier vs. smaller organometallic reagents to quantify steric contributions .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
